

Unveiling the Pharmacological Profile of Craviten (M-71): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

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Abstract

Craviten (M-71), identified chemically as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' - trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride and also known as butobendin, is a potent antiarrhythmic agent.[1] Early research conducted in the 1980s characterized its primary pharmacological effects, highlighting its significant impact on the cardiovascular system with minimal influence on the central nervous system.[1] This document provides a comprehensive summary of the available data on the mechanism of action of **Craviten** (M-71), collating quantitative data, and visualizing its physiological effects.

Core Mechanism of Action

The primary mechanism of action of **Craviten** (M-71) is centered on its direct depressant effect on smooth musculature.[2] This direct action is believed to be the foundation for its observed hypotensive and spasmolytic properties.[2] Studies have indicated that its spasmolytic effect on the isolated rabbit ileum is approximately 100 times more potent than that of papaverine.[2] While the precise molecular targets and signaling pathways underlying this direct muscle depression have not been fully elucidated in the available literature, the compound's profile suggests a potential interaction with ion channels or other membrane-stabilizing mechanisms integral to muscle cell function.

Pharmacological Effects

Cardiovascular System

Craviten (M-71) exerts a multi-faceted influence on the cardiovascular system:

- **Antiarrhythmic Action:** The compound is characterized as a strong antiarrhythmic agent.^[1]
- **Hypotensive Effect:** It induces a dose-dependent decrease in arterial blood pressure.^{[1][2]}
- **Cardiac Conduction Inhibition:** **Craviten** (M-71) inhibits the excitability of the sinus node and slows atrio-ventricular and intraventricular conduction.^[2]

Central Nervous System (CNS)

In studies involving rats and mice, **Craviten** (M-71) has been shown to have virtually no effect on the central nervous system.^[1] Specifically, it does not alter:

- Spontaneous motor activity
- Amphetamine-stimulated hyperactivity
- Rota-red performance
- Analgesic and anticonvulsant responses
- Hexobarbital-induced sleeping time
- Body temperature^[1]

Other Physiological Effects

A slight stimulation of respiration has been noted as an additional physiological effect of **Craviten** (M-71).^[1]

Quantitative Data

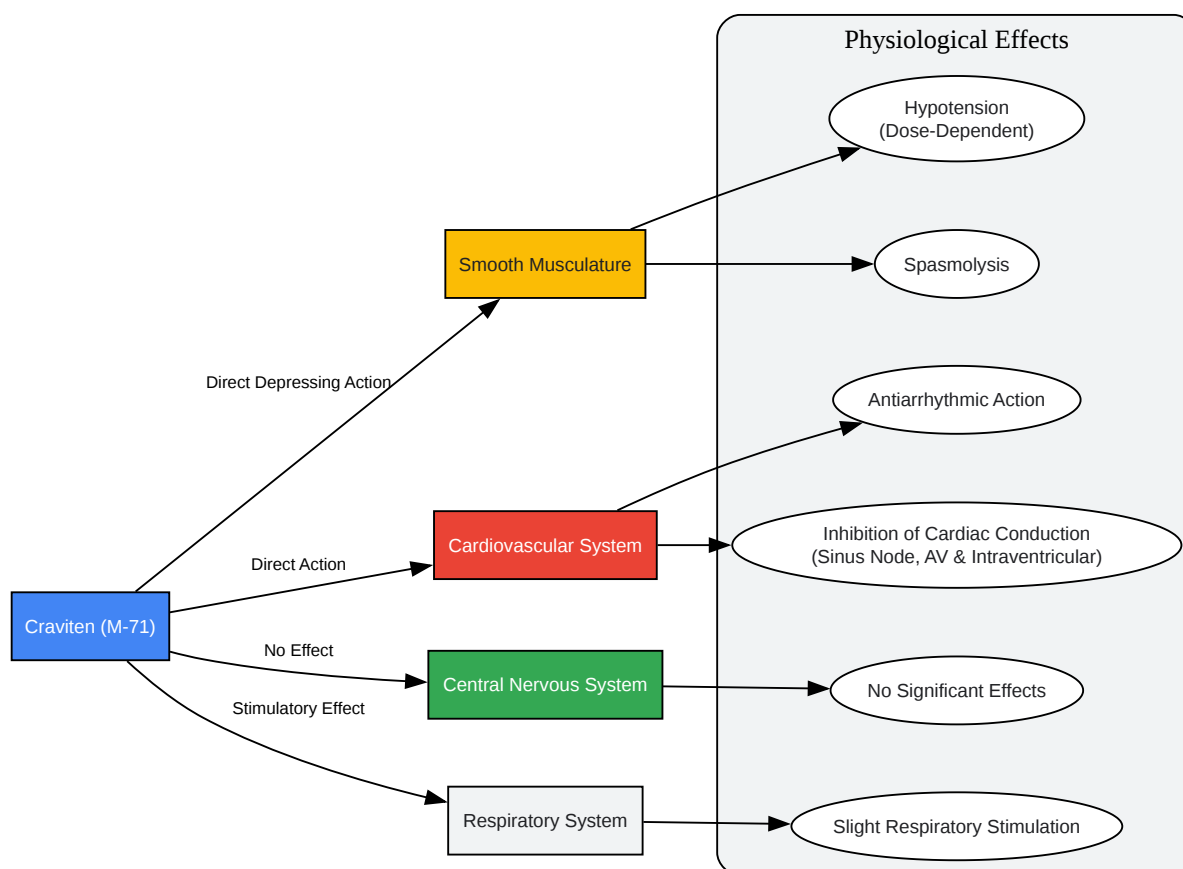
The available literature provides lethal dose (LD50) values for **Craviten** (M-71) in various animal models. This data is summarized in the table below.

Animal Model	Route of Administration	LD50 Value
Rats	Intraperitoneal (ip)	142 mg/kg
Rats	Intravenous (iv)	15 x 8 mg/kg
Mice	Intraperitoneal (ip)	550 mg/kg
Rabbits	Intravenous (iv)	5 x 1 mg/kg

Data sourced from Maj et al., 1980.[\[1\]](#)

Visualizing the Physiological Effects of Craviten (M-71)

The following diagram illustrates the known physiological effects of **Craviten** (M-71) and their proposed mechanistic basis.



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Caption: Physiological effects of **Craviten** (M-71).

Experimental Protocols

The cited literature consists of abstracts that summarize experimental findings without providing detailed methodologies. The described experiments include:

- In vivo studies in rats and mice: To assess effects on the central nervous system (spontaneous motor activity, amphetamine-stimulated hyperactivity, rota-red performance, analgesia, anticonvulsant action, hexobarbital sleeping time, body temperature) and cardiovascular system (arterial blood pressure, respiration).[1]
- In vivo studies in cats: To evaluate effects on the circulatory system (hypotension, excitability of sinus node, atrio-ventricular and intraventricular conduction).[2]
- In vitro studies on isolated rabbit ileum: To determine spasmolytic activity.[2]
- Pharmacokinetic studies in male Wistar rats: To investigate tissue distribution and elimination following intravenous administration.[3]

For detailed protocols, it would be necessary to consult the full-text versions of the original research articles.

Conclusion

Craviten (M-71) is an antiarrhythmic agent with significant hypotensive and spasmolytic properties, which are attributed to a direct depressant action on smooth muscle. It exhibits a favorable profile with respect to the central nervous system, showing a lack of significant effects in animal models. The information available is based on research from 1980, and further studies would be required to delineate the specific molecular mechanisms and signaling pathways involved in its pharmacological activity.

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- To cite this document: BenchChem. [Unveiling the Pharmacological Profile of Craviten (M-71): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258843#what-is-the-mechanism-of-action-of-craviten-m-71]

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